molecular formula C15H12N2O4S2 B2619128 (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 303798-60-9

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2619128
CAS No.: 303798-60-9
M. Wt: 348.39
InChI Key: TYYBYKAPSQRLHA-QXMHVHEDSA-N
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Description

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of indolinone and thioxothiazolidinone moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-oxoindoline-3-carboxylic acid with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thioxothiazolidinone ring. The final step involves the addition of butanoic acid to the cyclized product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxothiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Indolinone derivatives: Compounds with similar indolinone structures.

    Thioxothiazolidinone derivatives: Compounds with similar thioxothiazolidinone structures.

Uniqueness

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid is unique due to the combination of both indolinone and thioxothiazolidinone moieties in its structure

Properties

IUPAC Name

4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c18-10(19)6-3-7-17-14(21)12(23-15(17)22)11-8-4-1-2-5-9(8)16-13(11)20/h1-2,4-5,21H,3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLRDSZJDUEJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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